1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazolo[3,4-d]pyridazinone core can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Substitution Reactions: Introduction of the tert-butyl, isopropyl, and propyl groups can be accomplished through substitution reactions using corresponding alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes:
Catalysis: Utilizing catalysts to improve reaction efficiency and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: Formation of corresponding ketones or carboxylic acids.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of alkylated derivatives.
Scientific Research Applications
1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has diverse applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Utilization in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Interference: Disrupting specific biochemical pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 1-(tert-butyl)-4-isopropyl-6-ethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 1-(tert-butyl)-4-isopropyl-6-butyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Uniqueness
1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of tert-butyl, isopropyl, and propyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-tert-butyl-4-propan-2-yl-6-propylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-7-8-18-14(20)13-11(12(17-18)10(2)3)9-16-19(13)15(4,5)6/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOJMELNJZQKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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